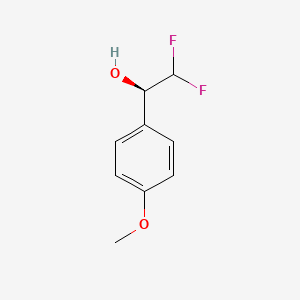

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,8-9,12H,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFCVJGNLBFSOB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2,2 Difluoro 1 4 Methoxyphenyl Ethan 1 Ol

Functional Group Interconversions at the Hydroxyl Center

The secondary alcohol functionality in 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a key site for a variety of chemical transformations, including oxidation, etherification, and esterification. These reactions allow for the introduction of new functional groups and the formation of diverse derivatives.

Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone, 2,2-difluoro-1-(4-methoxyphenyl)ethanone. A variety of oxidizing agents can be employed for this transformation. For instance, ruthenium-based catalysts in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) are effective for the oxidation of 1-phenylethanol (B42297) derivatives. researchgate.net Iron complexes have also been shown to catalyze the oxidation of 1-phenylethanol with hydrogen peroxide. frontiersin.org While specific conditions for the title compound are not widely reported, analogous reactions suggest that mild oxidizing agents would be effective.

| Oxidizing System | Substrate (Analogue) | Product | Yield (%) | Reference |

| RuCl₃ / TBHP | 1-(4-methoxyphenyl)ethanol | 4-methoxyacetophenone | 95 | researchgate.net |

| Fe(bpy)₃₂ / H₂O₂ | 1-phenylethanol | Acetophenone | ~70 | frontiersin.org |

Etherification: The hydroxyl group can be converted to an ether through various methods. Acid-catalyzed dehydration or reaction with an alkyl halide under basic conditions are common strategies. For benzylic alcohols, iron(III) chloride in a green solvent like propylene (B89431) carbonate has been used for symmetrical etherification. medcraveonline.com For the synthesis of unsymmetrical ethers, a combination of an alcohol and an alkoxyhydrosilane can be employed. nih.gov

Esterification: Ester derivatives can be readily prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. The Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, is a classic method. researchgate.netbeilstein-journals.org Enzymatic esterification offers a milder and more selective alternative. medcraveonline.comnih.gov

Reactions Involving the Gem-Difluoro Moiety

The gem-difluoro group significantly influences the reactivity of the adjacent carbons. A key transformation involving this moiety is elimination, leading to the formation of a double bond.

| Base | Substrate (Analogue) | Product | Conditions | Reference |

| Not specified in abstract | 2,2,2-Trifluoro-1-arylethanol derivative | gem-Difluoroolefin | Not specified | mdpi.com |

Electrophilic and Nucleophilic Modifications of the Aromatic Ring

Nitration: Nitration of the aromatic ring can be achieved using standard nitrating agents, such as nitric acid in the presence of sulfuric acid. Due to the strong directing effect of the methoxy (B1213986) group, substitution is expected to occur at the positions ortho to it (positions 3 and 5).

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst. Similar to nitration, the substitution pattern will be primarily dictated by the methoxy group, leading to ortho-halogenated products.

A representative example of electrophilic aromatic substitution on a similar scaffold is the nitration of 1,1,1-trichloro-2,2-bis-(p-methoxyphenyl)-ethane, where nitration occurs ortho to the methoxy groups.

| Reagent | Substrate (Analogue) | Product | Reference |

| HNO₃ / H₂SO₄ | 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane | 1,1,1-trichloro-2,2-bis(3-nitro-4-methoxyphenyl)ethane | Not explicitly cited |

Derivatization Pathways to Complex Molecular Architectures

The multiple reactive sites on this compound make it a valuable precursor for the synthesis of more complex and potentially bioactive molecules.

The functional group interconversions at the hydroxyl center provide access to a wide array of derivatives, including ketones, ethers, and esters, each of which can undergo further reactions. For example, the ketone derivative can be used in aldol (B89426) or other carbon-carbon bond-forming reactions.

The gem-difluoroolefin formed via elimination is a versatile intermediate. It can participate in cycloaddition reactions and can be a precursor to various fluorinated compounds. The unique electronic properties of the gem-difluoroalkene motif are of interest in medicinal chemistry. researchgate.netnih.gov

Furthermore, modifications of the aromatic ring can be combined with transformations at the other reactive sites to generate a diverse library of complex molecules. The strategic combination of these reactions allows for the construction of novel chemical entities with potential applications in various fields, including pharmaceuticals and materials science.

Mechanistic Elucidation of Reactions Involving 2,2 Difluoro 1 4 Methoxyphenyl Ethan 1 Ol and Its Precursors/derivatives

Investigation of Radical Pathways in Difluoromethylation Reactions

The formation of the C-CF2H bond in the precursor to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol often proceeds through a radical mechanism. This involves the generation of a difluoromethyl radical (•CF2H), which then adds to the carbonyl carbon of a precursor like 4-methoxybenzaldehyde (B44291).

The generation of the •CF2H radical is a critical initiation step and can be achieved from various precursors through processes like single-electron transfer (SET) or radical abstraction. rsc.orgscilit.com Common reagents that serve as sources for the difluoromethyl radical include zinc bis(difluoromethanesulfinate) (Zn(SO2CF2H)2), chlorodifluoromethane, and N-tosyl-S-difluoromethyl-S-phenylsulfoximine. sioc.ac.cnnih.govnih.gov The stability and geometry of fluoroalkyl radicals are influenced by the number of fluorine atoms; the •CF2H radical is more tetrahedral than the •CH2F radical and less so than the •CF3 radical. rsc.org

Once generated, the nucleophilic •CF2H radical attacks the electrophilic carbonyl carbon of an aryl aldehyde, such as 4-methoxybenzaldehyde. researchgate.net This addition forms a radical intermediate. The reaction is often completed by a hydrogen atom transfer to the oxygen radical, yielding the final alcohol product. The presence of radical scavengers like TEMPO has been shown to completely suppress these reactions, confirming the existence of a radical pathway. researchgate.netresearchgate.net

The reactivity of the difluoromethyl radical is nuanced. While considered a nucleophilic radical, its reactivity can be tuned. For instance, attaching an electron-withdrawing auxiliary group to the difluoromethyl reagent can enhance its ability to form carbon radicals from alkyl halides. researchgate.net

Table 1: Common Precursors for Generating Difluoromethyl Radicals

| Precursor Reagent | Activation Method | Reference |

|---|---|---|

| Zn(SO2CF2H)2 | Single-Electron Oxidation (e.g., with TBHP) | nih.gov |

| ClSO2CF2H | Single-Electron Reduction | rsc.org |

| BrCF2H | Radical Abstraction | rsc.org |

| N-tosyl-S-difluoromethyl-S-phenylsulfoximine | Photoredox Catalysis | nih.gov |

Catalytic Roles of Transition Metals and Photoredox Systems

Modern synthetic methods heavily rely on catalysts to improve efficiency, selectivity, and reaction conditions. Both transition metals and photoredox systems play crucial roles in the difluoromethylation of aryl aldehydes.

Transition Metal Catalysis: Metals like copper, palladium, and nickel are frequently used to catalyze difluoromethylation reactions. cas.cnnih.gov Copper catalysis, for instance, can involve the formation of a difluoromethyl copper species (Cu-CF2H), which then participates in cross-coupling reactions. rsc.org However, the thermal instability of CuCF2H has historically posed a challenge. nih.gov Palladium-catalyzed reactions often proceed through a Pd(0)/Pd(II) catalytic cycle. This can involve the oxidative addition of an aryl halide to Pd(0), followed by transmetallation with a difluoromethylating agent (like a zinc reagent), and subsequent reductive elimination to form the C(sp2)-CF2H bond. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green tool for generating radicals under mild conditions. acs.orgrsc.org In a typical photoredox cycle for difluoromethylation, a photocatalyst (e.g., Ru(bpy)3]2+ or fac-[Ir(ppy)3]) absorbs visible light and enters an excited state. nih.govacs.org This excited photocatalyst can then engage in a single-electron transfer with a difluoromethyl radical precursor. acs.org

For example, in the synthesis of α-CHF2 substituted ketones from enol silanes, a proposed mechanism involves the excited photocatalyst reducing a reagent like N-tosyl-S-difluoromethyl-S-phenylsulfoximine to generate the •CF2H radical. qmul.ac.uk This radical then adds to the enol silane. The resulting radical intermediate is oxidized by the photocatalyst, regenerating its ground state and forming a carbocation that leads to the final product. nih.gov This redox-neutral process avoids the need for sacrificial chemical oxidants or reductants. acs.org Metallaphotoredox catalysis combines these two approaches, using a photoredox catalyst to drive the catalytic cycle of a transition metal, such as nickel. researchgate.netprinceton.edu

Table 2: Examples of Catalytic Systems for Difluoromethylation

| Catalyst Type | Example Catalyst / System | General Role | Reference |

|---|---|---|---|

| Transition Metal | Copper(I) Iodide (CuI) | Forms active Cu-CF2H species for cross-coupling. | rsc.org |

| Transition Metal | Palladium complexes with ligands like BrettPhos | Catalyzes cross-coupling of aryl halides via Pd(0)/Pd(II) cycle. | nih.gov |

| Photoredox (Organic) | Rose Bengal, Eosin Y | Generates •CF2H from precursors like CF2HSO2Na under visible light. | researchgate.netmdpi.com |

| Photoredox (Metal) | fac-[Ir(ppy)3], [Ru(bpy)3]Cl2 | Generates •CF2H via single-electron transfer in a catalytic cycle. | nih.govacs.org |

Influence of Hydrogen Bonding and Solvent Polarity in Reaction Promotion

The reaction environment, particularly solvent polarity and the potential for hydrogen bonding, can significantly influence the course and efficiency of difluoromethylation reactions.

The difluoromethyl group itself is a weak hydrogen bond donor, a property attributed to the polarized C-H bond caused by the adjacent electron-withdrawing fluorine atoms. cas.cnresearchgate.netacs.org This capability can influence reaction pathways, especially in the presence of hydrogen bond acceptors. In the context of forming this compound, the product alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially interacting with reactants, catalysts, or solvent molecules.

Solvent polarity plays a critical role. While hydrogen-bonded complexes are traditionally thought to be more stable in nonpolar solvents, recent studies have shown that this is not universally true. nih.gov If there is a significant charge transfer between molecules in a complex, leading to an increased dipole moment, a more polar solvent can better stabilize the complex. nih.gov In the addition of a difluoromethyl nucleophile or radical to a polar carbonyl group, the polarity of the solvent can affect the stability of the transition state. Polar solvents might better solvate charged or highly polar intermediates and transition states, thereby lowering the activation energy and promoting the reaction. For example, many photocatalytic difluoromethylations are performed in polar solvents like DMSO or MeCN. researchgate.netresearchgate.net

Lewis acids can also promote these reactions by coordinating to the carbonyl oxygen of the aldehyde precursor. rsc.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic difluoromethyl radical or anion. This effect is a form of electrostatic interaction, akin to a strong, directed hydrogen bond.

Analysis of Reaction Intermediates and Transition States

Direct observation of reaction intermediates and transition states is challenging due to their transient nature. However, their existence is often inferred from trapping experiments, spectroscopic analysis, and computational studies like Density Functional Theory (DFT).

In radical difluoromethylation, the key intermediate is the radical adduct formed after the •CF2H radical adds to the carbonyl. This species can be detected indirectly; for instance, radical trapping experiments using TEMPO or 1,1-diphenylethylene (B42955) completely inhibit the reaction, which points to the presence of radical intermediates. researchgate.net

In transition metal-catalyzed cycles, intermediates such as Pd(II)-aryl complexes or Ni(III)-aryl-CF2H species are proposed. rsc.orgprinceton.edu For example, in a metallaphotoredox mechanism, a Ni(0) catalyst undergoes oxidative addition to an aryl bromide to form a Ni(II)-aryl intermediate. princeton.edumdpi.com This complex then traps the photochemically generated •CF2H radical to form an aryl–Ni(III)–CF2H intermediate, which then undergoes reductive elimination to yield the product. princeton.edu

Computational DFT studies provide valuable insights into the energetics and structures of transition states. rsc.org For reactions involving nucleophilic addition to carbonyls, calculations can model the approach of the nucleophile and the breaking of the C=O π-bond. For stereoselective reactions, DFT can help rationalize the observed stereochemistry by comparing the energies of different diastereomeric transition states. researchgate.net For instance, in the reaction of a chiral difluoromethyl sulfoximine (B86345) with imines, the observed high stereoselectivity was explained by analyzing the proposed transition states where non-covalent interactions dictate the facial selectivity of the attack. researchgate.net Although specific DFT studies for the formation of this compound are not widely published, analogies to similar reactions on benzaldehyde (B42025) provide a strong basis for understanding the likely transition state geometries. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis of 2,2 Difluoro 1 4 Methoxyphenyl Ethan 1 Ol and Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure-Reactivity Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), carbinol, and difluoromethyl protons.

Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) group will appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the methoxy group would resonate upfield compared to those ortho to the ethanol (B145695) group.

Methine Proton (-CHOH-): The proton attached to the hydroxyl-bearing carbon is expected to appear as a triplet of doublets (td) due to coupling with the geminal difluoromethyl protons (³JHF) and the adjacent hydroxyl proton (³JHH), though the latter coupling may be broadened or absent depending on the solvent and concentration.

Difluoromethyl Proton (-CHF₂): The single proton on the difluoromethyl group is anticipated to resonate as a triplet of doublets (td) due to coupling with the two geminal fluorine atoms (²JHF) and the vicinal methine proton (³JHH). The geminal H-F coupling constant (²JHF) is typically large, in the range of 50-60 Hz. wikipedia.org

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected in the upfield region of the spectrum.

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet, but its chemical shift and multiplicity can vary significantly with solvent, temperature, and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often recorded with proton decoupling, provides information on the carbon skeleton.

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbon bearing the methoxy group (C-O) will be significantly downfield, while the carbon attached to the ethanol side chain will also be deshielded.

Methine Carbon (-CHOH-): This carbon signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Difluoromethyl Carbon (-CHF₂): The carbon of the difluoromethyl group will also be split into a triplet due to the two directly attached fluorine atoms (¹JCF).

Methoxy Carbon (-OCH₃): A single peak corresponding to the methoxy carbon will be present in the typical range for such groups.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides crucial information about the fluorine environment. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance. This signal would be split into a doublet of doublets (dd) due to geminal coupling with the proton on the same carbon (²JFH) and vicinal coupling to the methine proton (³JFH). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and differentiating fluorinated compounds. wikipedia.org

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on typical chemical shifts and coupling constants for analogous functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.30 - 7.50 | d | ~8-9 (³JHH) | 2H, Ar-H (ortho to -CHOH) |

| ¹H | 6.80 - 7.00 | d | ~8-9 (³JHH) | 2H, Ar-H (ortho to -OCH₃) |

| ¹H | 5.80 - 6.20 | t or ddd | ~57 (²JHF), ~4 (³JHH) | 1H, -CHF₂ |

| ¹H | 4.90 - 5.20 | dt or ddd | ~15 (³JHF), ~4 (³JHH) | 1H, -CHOH |

| ¹H | 3.80 | s | - | 3H, -OCH₃ |

| ¹H | Variable | br s or d | - | 1H, -OH |

| ¹³C | 159 - 161 | s | - | Ar-C (C-OCH₃) |

| ¹³C | 130 - 132 | s | - | Ar-C (ipso, C-CHOH) |

| ¹³C | 127 - 129 | s | - | Ar-CH (ortho to -CHOH) |

| ¹³C | 113 - 115 | s | - | Ar-CH (ortho to -OCH₃) |

| ¹³C | 114 - 118 | t | ~240-250 (¹JCF) | -CHF₂ |

| ¹³C | 72 - 76 | t | ~20-30 (²JCF) | -CHOH |

| ¹³C | 55 - 56 | s | - | -OCH₃ |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₉H₁₀F₂O₂), the calculated exact mass is 188.06488 Da. uni.luchemsrc.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) within a few parts per million (ppm) of this theoretical value.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the molecule's structure by breaking it into smaller, characteristic pieces. The fragmentation of the molecular ion of this compound would likely proceed through several key pathways:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da), leading to a fragment ion at m/z 170.0542.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a highly favorable process for benzyl (B1604629) alcohols, leading to the formation of a stable methoxy-substituted benzyl or tropylium (B1234903) cation. The primary fragmentation would likely be the loss of the CHF₂ radical, resulting in a prominent peak corresponding to the [M - CHF₂]⁺ ion at m/z 137.0603.

Cleavage of the Methoxyphenyl Moiety: Another significant fragmentation pathway involves the formation of the 4-methoxybenzyl cation at m/z 121, a common fragment in the mass spectra of related compounds. nist.gov This occurs via cleavage of the bond between the benzylic carbon and the difluoroethyl carbon.

Loss of Formaldehyde (B43269): The methoxy group on the aromatic ring can lead to the loss of formaldehyde (CH₂O, 30 Da) from certain fragment ions.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Predicted m/z | Predicted Formula | Description |

|---|---|---|

| 189.07216 | [C₉H₁₁F₂O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 188.06488 | [C₉H₁₀F₂O₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 171.06214 | [C₉H₉F₂O]⁺ | Loss of H₂O from [M+H]⁺ |

| 137.0603 | [C₈H₉O₂]⁺ | Loss of ·CHF₂ radical |

| 121.0653 | [C₈H₉O]⁺ | 4-methoxybenzyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Assignment and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a series of sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and ethyl groups) are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to strong absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-F Stretches: The C-F stretching vibrations are typically very strong and appear in the fingerprint region, usually between 1000 cm⁻¹ and 1200 cm⁻¹. The presence of two fluorine atoms on the same carbon would likely result in intense, complex bands in this region.

C-O Stretches: The C-O stretching vibrations from the alcohol and the aryl ether will also produce strong bands in the fingerprint region, typically between 1250 cm⁻¹ (asymmetric Ar-O-C stretch) and 1050 cm⁻¹ (C-OH stretch). ijrar.orgopenaccesspub.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the 1,4-disubstituted benzene ring is often a very strong and sharp band in the Raman spectrum, providing a clear marker for this moiety.

C-F Vibrations: While strong in the IR, C-F bonds are less polarizable and may show weaker bands in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3600 - 3200 | Strong, Broad | Weak | O-H stretch |

| 3100 - 3000 | Medium | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Medium | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Strong | Aromatic C=C stretch |

| 1250 | Strong | Medium | Asymmetric Ar-O-C stretch |

| 1200 - 1000 | Very Strong | Weak | C-F stretch |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions that dictate crystal packing.

Although a crystal structure for this compound has not been reported, analysis of related structures allows for predictions about its solid-state conformation. Key factors influencing its structure would include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and will likely form intermolecular O-H···O hydrogen bonds with the hydroxyl or methoxy oxygen atoms of neighboring molecules, creating chains or networks that are fundamental to the crystal packing. nih.gov

Fluorine Interactions: The role of fluorine in crystal packing is complex. While not a strong hydrogen bond acceptor, it can participate in weaker C-H···F interactions. The introduction of fluorine can significantly alter the electrostatic potential of a molecule, often leading to different packing motifs compared to non-fluorinated analogues, sometimes overcoming typical herringbone packing in favor of columnar stacks. lookchem.comrsc.org

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The presence and geometry of these interactions would be a key feature of the crystal packing. Crystal structures of related methoxyphenyl compounds have shown evidence of such interactions. researchgate.netresearchgate.net

Conformation: The torsional angles along the C-C bond of the ethanol side chain will define the molecular conformation. The relative orientation of the bulky methoxyphenyl and difluoromethyl groups will be determined by a balance of steric hindrance and intramolecular interactions.

Analysis of a derivative, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, reveals a staggered conformation in its central carbon chain and a polymeric chain structure in the crystal lattice formed by O-H···O hydrogen bonds. nih.gov Similar features, dominated by hydrogen bonding and influenced by the fluorinated group, would be expected in the crystal structure of this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Methoxyphenyl)ethanol |

| Benzyl alcohol |

Computational and Theoretical Studies on 2,2 Difluoro 1 4 Methoxyphenyl Ethan 1 Ol and Analogues

Quantum Chemical Investigations (e.g., DFT) of Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules. While specific DFT studies on 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol are not extensively documented in the literature, valuable insights can be drawn from computational analyses of analogous fluorinated benzyl (B1604629) alcohols.

Theoretical investigations on substituted benzyl alcohols have employed various levels of theory, including DFT with functionals like B3LYP and MPWB1K, and ab initio methods such as MP2, to accurately model their geometries and energies. researchgate.net For a molecule like this compound, DFT calculations would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

Key electronic properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution and Electrostatic Potential: These calculations reveal how the electronegative fluorine and oxygen atoms influence the charge distribution across the molecule. The methoxy (B1213986) group on the phenyl ring also plays a significant role in modulating the electronic properties of the aromatic system.

Dipole Moment: The magnitude and direction of the molecular dipole moment can be precisely calculated, offering insights into the molecule's polarity, which in turn affects its solubility and intermolecular interactions.

In studies of similar fluorinated compounds, DFT has been successfully used to predict structures and properties that are in good agreement with experimental data. nih.govnih.gov For instance, in a study on fluorinated norepinephrine (B1679862) analogues, DFT calculations provided a full picture of the conformational landscape and the intramolecular hydrogen bonds that stabilize certain structures. researchgate.net

| Calculated Property | Significance for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Electrostatic Potential Map | Visualizes charge distribution and sites for electrophilic/nucleophilic attack. |

| Dipole Moment | Quantifies molecular polarity, influencing physical properties. |

| Bond Dissociation Energies | Predicts the likelihood of specific bond cleavages in chemical reactions. |

Conformational Analysis and Stereochemical Preferences

The presence of the difluoromethyl group introduces significant stereoelectronic effects that govern the conformational preferences of this compound. The rotation around the Cα-Cβ bond (the bond between the carbon bearing the hydroxyl group and the difluoromethyl carbon) is of particular interest.

Studies on analogous benzyl alcohols reveal two primary conformations: gauche and anti. researchgate.net In the context of this compound, these would be defined by the dihedral angle between the C-O bond of the alcohol and one of the C-F bonds.

A significant phenomenon that influences the conformational preference of fluorinated organic molecules is the gauche effect . This effect describes the tendency of a molecule to adopt a gauche conformation over an anti conformation, despite potential steric hindrance. The origin of the fluorine gauche effect is a subject of ongoing discussion, with hyperconjugation and electrostatic interactions being the main proposed explanations. researchgate.netrsc.org Hyperconjugation involves the donation of electron density from a σ C-H bonding orbital to an adjacent σ* C-F antibonding orbital, which is maximized in a gauche arrangement.

For substituted benzyl alcohols, the situation is further complicated by the potential for intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom or the oxygen of the methoxy group. Computational studies on fluorinated benzyl alcohol derivatives have shown that intramolecular O-H···F and O-H···O interactions can significantly stabilize certain conformations. researchgate.net Depending on the substitution pattern, conformations can be classified as proximal, distal, or chelated gauche. researchgate.net

| Conformation | Defining Dihedral Angle (approx.) | Key Stabilizing/Destabilizing Factors |

| Anti | 180° | Minimized steric hindrance, but may lack favorable hyperconjugative stabilization. |

| Gauche | 60° | Potential for stabilizing hyperconjugative interactions (gauche effect) and intramolecular hydrogen bonding. |

Reaction Mechanism Modeling and Energy Profile Mapping

Computational chemistry is a powerful tool for mapping the energy profiles of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, theoretical modeling could be applied to understand a variety of potential transformations.

For example, the oxidation of the alcohol to the corresponding ketone, 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one, is a common reaction. DFT calculations can be used to model the reaction pathway with different oxidizing agents. This involves:

Locating Reactants and Products: The geometries and energies of the starting alcohol and the final ketone are calculated.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides crucial information about the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is related to the reaction rate. A lower activation energy implies a faster reaction.

Mapping the Intrinsic Reaction Coordinate (IRC): This calculation confirms that the identified transition state correctly connects the reactants and products.

A theoretical investigation into the reaction between a similar compound, fisetin, and the DPPH radical was successfully performed using DFT to probe the antioxidant activity by calculating energetic quantities (ΔG and ΔG‡) and reaction rates. nih.gov Similar methodologies could be applied to study the antioxidant potential or other reactions of this compound. A thorough understanding of reaction mechanisms for processes like alcohol electrooxidation can be achieved through the use of DFT calculations. nih.gov

Analysis of Fluorine Effects on Molecular Properties and Reactivity

The introduction of fluorine atoms into an organic molecule imparts unique properties due to fluorine's high electronegativity, small size, and the strength of the C-F bond. In this compound, the geminal difluoro group has several profound effects.

Increased Acidity: The two electron-withdrawing fluorine atoms on the adjacent carbon significantly increase the acidity of the hydroxyl proton through a negative inductive effect (-I effect). This makes the alcohol a better hydrogen bond donor. Computational studies on fluorinated benzyl alcohols have quantified this increase in hydrogen-bond donating capacity. researchgate.net

Modulation of Reactivity: The electron-withdrawing nature of the CF2 group deactivates the adjacent carbinol carbon towards oxidation. Conversely, it can influence the reactivity of the phenyl ring by altering its electron density.

Conformational Control: As discussed in section 6.2, stereoelectronic effects like the gauche effect, driven by the presence of fluorine, play a critical role in determining the molecule's preferred three-dimensional structure. rsc.orgorganic-chemistry.org This conformational control can, in turn, influence how the molecule interacts with other molecules, such as enzymes or receptors.

Metabolic Stability: The C-F bond is exceptionally strong, and the CF2 group can block sites of metabolism. This is a key reason for the incorporation of fluorine into many pharmaceuticals.

Theoretical models can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the energies of hyperconjugative interactions, providing a quantitative measure of the stereoelectronic effects at play. researchgate.net Calculated pKa values can predict the increased acidity of the alcohol.

| Property | Effect of Difluorination | Underlying Principle |

| Acidity of -OH | Increased | Inductive electron withdrawal by fluorine atoms. |

| Conformational Preference | Favors specific gauche conformers | Stereoelectronic effects (hyperconjugation, electrostatics). |

| Reactivity of C-O-H group | Altered H-bond donating ability | Increased polarity of the O-H bond. |

| Metabolic Stability | Potentially Increased | High strength of the C-F bond. |

Solvation Models and Intermolecular Interactions in Reaction Media

Chemical reactions are most often carried out in solution, and the solvent can have a profound impact on reaction rates and equilibria. Computational solvation models are used to simulate the effect of the solvent on a solute molecule. There are two main types of solvation models:

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally expensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.

Implicit (Continuum) Solvation Models: Here, the solvent is treated as a continuous medium with a characteristic dielectric constant. nih.gov These models, such as the Polarizable Continuum Model (PCM), are computationally less demanding and are effective at capturing the bulk electrostatic effects of the solvent. beilstein-journals.org The Solvation Model based on Density (SMD) is another widely used implicit model. beilstein-journals.org

Fluorinated alcohols themselves are often used as unique reaction media due to their high polarity, hydrogen bond donating ability, and low nucleophilicity. chemicalbook.com Computational studies can help to understand the intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, that this compound would form when dissolved in common organic solvents.

Applications and Utility of 2,2 Difluoro 1 4 Methoxyphenyl Ethan 1 Ol As a Key Synthetic Intermediate

Building Block for Fluorinated Aromatic and Heterocyclic Compounds

Fluorinated heterocyclic compounds are a prominent class of molecules in pharmaceuticals and agrochemicals due to the profound effects of fluorine on their biological activity. nih.gov While direct synthetic pathways using 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol are not extensively detailed in publicly available literature, its structure is emblematic of precursors used to construct such rings. The gem-difluoroethyl group attached to an aromatic ring is a key pharmacophore that chemists aim to incorporate into heterocyclic scaffolds.

General strategies for synthesizing fluorinated heterocycles often involve cycloaddition reactions or the condensation of fluorinated synthons with dinucleophiles. nih.govnih.gov For instance, fluorinated β-diketones or α-fluoro-β-ketoesters can react with reagents like hydrazine (B178648) to form fluorinated pyrazoles. nih.gov The subject compound, this compound, through oxidation of its alcohol moiety, could theoretically be converted into a corresponding ketone, 2,2-difluoro-1-(4-methoxyphenyl)ethanone. This ketone would be a prime candidate for subsequent reactions to form various heterocyclic systems.

Table 1: Illustrative Reactions for Fluorinated Heterocycle Synthesis This table presents general, representative methods for synthesizing fluorinated heterocycles from relevant precursors, illustrating the potential synthetic pathways for which derivatives of the title compound could be employed.

| Precursor Type | Reagent | Resulting Heterocycle |

| α-Fluoro-β-ketoester | Hydrazine | Monofluorinated Pyrazole |

| Fluorinated α,β-Unsaturated Ketone | Thiocarbonyl Ylide | Fluoroalkylated Thiolane nih.gov |

| 1,2-Diheteroatom-functionalized Arene | Fluoroalkyl Amino Reagent (FAR) | Fluoroalkylated Benzimidazole nih.gov |

| Enaminone | Difluorocarbene | 2,2-Difluoro-2,3-dihydrofuran |

Precursor in the Synthesis of Diverse Organofluorine Scaffolds

The term "organofluorine scaffold" refers to a core molecular framework containing fluorine, which can be further elaborated to create a library of related compounds. The title compound, with its reactive hydroxyl group and stable gem-difluoro motif, serves as an archetypal precursor for creating more diverse structures. The secondary alcohol can be a handle for various chemical transformations, including substitution, elimination, or oxidation, to introduce new functionalities.

For example, β-fluoro alcohols are recognized as crucial synthetic intermediates for biologically active products. thieme-connect.de Deoxyfluorination or other substitution reactions at the hydroxyl position could lead to compounds with a 1,1,2-trifluoroethyl moiety. Alternatively, elimination reactions could generate fluorinated styrenes, which are valuable monomers and synthetic intermediates in their own right. The synthesis of gem-difluoro olefins, for instance, is a significant area of research as this motif is found in potent enzyme inhibitors and antiviral agents. nih.gov

Contribution to the Design and Synthesis of Advanced Chemical Entities

The introduction of fluorine atoms is a widely used strategy in drug development to optimize the properties of a lead compound. The presence of a difluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net The 4-methoxyphenyl (B3050149) group is also a common feature in many bioactive molecules. Therefore, this compound is a building block of significant interest for medicinal chemistry.

While specific drugs derived directly from this intermediate are not identified in the reviewed literature, its structural elements are present in various advanced chemical entities. For example, patent literature describes complex heterocyclic structures, such as intermediates for the factor Xa inhibitor Apixaban, which contain a 4-methoxyphenyl group. google.com The combination of this aromatic system with a gem-difluoro group makes the title compound a valuable starting point for generating novel drug candidates. Its potential applications span the development of new anticancer, antitumor, antiviral, and anti-inflammatory agents. researchgate.net

Table 2: Impact of Fluorine Substitution on Drug Properties This table summarizes the general effects that the incorporation of fluorine, such as in the gem-difluoro group of the title compound, can have on the properties of bioactive molecules.

| Property | General Effect of Fluorine Incorporation | Reference |

| Metabolic Stability | Increased, due to the strength of the C-F bond blocking metabolic oxidation. | researchgate.net |

| Lipophilicity | Increased, which can improve membrane permeability and bioavailability. | researchgate.net |

| Binding Affinity | Altered, as fluorine can participate in hydrogen bonding and other non-covalent interactions. | |

| pKa | Lowered for nearby acidic or basic functional groups, affecting ionization state at physiological pH. | nih.gov |

Role in Fluoropolymer Chemistry

Fluoropolymers are a class of polymers known for their exceptional chemical resistance, thermal stability, and low friction properties. Their synthesis typically involves the polymerization of fluorinated monomers, such as tetrafluoroethylene (B6358150) (TFE) or vinylidene fluoride (B91410) (VDF).

There is no evidence in the surveyed literature to suggest that this compound is used directly as a monomer in the production of common fluoropolymers. The structure, containing a bulky aromatic group and a secondary alcohol, is not typical for monomers used in radical polymerization to create high-molecular-weight fluoroplastics.

However, it is plausible that this compound could serve as a precursor to a specialty monomer. For example, the hydroxyl group could be esterified with acrylic or methacrylic acid to produce a novel fluorinated monomer. Such monomers could then be copolymerized with other monomers to introduce specific properties, such as altered refractive index or surface energy, into the final polymer. A patent on the preparation of 2,2-difluoroethanol (B47519) mentions its use in synthesizing 2,2-difluoroethyl methacrylate, which is then polymerized to create adhesives for optical polymers, demonstrating a parallel synthetic strategy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.